molecular formula C13H18N2O2 B8353827 1-Ethyl-4-(4-nitrophenyl)piperidine

1-Ethyl-4-(4-nitrophenyl)piperidine

Cat. No. B8353827
M. Wt: 234.29 g/mol
InChI Key: JQFDATOQVHFNQL-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(4-nitrophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(4-nitrophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethyl-4-(4-nitrophenyl)piperidine

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-ethyl-4-(4-nitrophenyl)piperidine

InChI

InChI=1S/C13H18N2O2/c1-2-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12H,2,7-10H2,1H3

InChI Key

JQFDATOQVHFNQL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium triacetoxyborohydride (3.1 g, 14.6 mmol, 3 equiv) is added to a cold (5° C.) solution of 4-(4-nitro-phenyl)-piperidine (1 g, 4.9 mmol) and acetaldehyde (0.82 mL, 14.6 mmol, 3 equiv) in DCM (20 mL). The reaction mixture is stirred for 1 h at 5° C. and then diluted with DCM and a saturated aqueous solution of NaHCO3. The layers are separated and the aqueous layer is extracted with DCM. The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 98:2) to provide the title compound as a yellow oil. ESI-MS: 235.1 [MH]+; tR=2.64 min (purity: 85%, system 1); TLC: Rf=0.14 (DCM/MeOH+1% NH3aq, 98:2).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(4-Nitrophenyl)piperidine (255, 500 mg g, 2.4 mmol) was dissolved in 30 mLMeCN. To it were added DIEA (830 μL, 4.8 mmol) and then EtOTf (460 μL, 3.6 mmol). The mixture was stirred at RT for 10 min, and to it was added 0.5 mL morpholine. It was concentrated in vacuo and subjected to silica flash column using 0 to 7% MeOh in DCM to isolate 1-ethyl-4-(4-nitrophenyl)piperidine (259). It was dissolved in 40 mL EtOAc. To it was added 10% Pd/C (0.3 g), and the mixture was hydrogenated using a H2 balloon at RT for overnight. The mixture was filtered through celite, and concentrated in vacuo to give 4-(1-ethylpiperidin-4-yl)aniline (260) (410 mg, 83% overall) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
830 μL
Type
reactant
Reaction Step Two
Name
Quantity
460 μL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

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